
Hex-1-ynyl(trifluoromethylsulfonyl)xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-ynyl(trifluoromethylsulfonyl)xenon is a unique organometallic compound that combines the properties of xenon, a noble gas, with a trifluoromethylsulfonyl group and a hex-1-ynyl group
Preparation Methods
The synthesis of hex-1-ynyl(trifluoromethylsulfonyl)xenon typically involves the reaction of xenon difluoride with hex-1-yne and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the oxidation of xenon. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Hex-1-ynyl(trifluoromethylsulfonyl)xenon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Hex-1-ynyl(trifluoromethylsulfonyl)xenon has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of hex-1-ynyl(trifluoromethylsulfonyl)xenon involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can form strong interactions with these targets, leading to changes in their activity. The hex-1-ynyl group can also participate in various chemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Hex-1-ynyl(trifluoromethylsulfonyl)xenon can be compared with other similar compounds, such as:
Trifluoromethylsulfonyl derivatives: These compounds share the trifluoromethylsulfonyl group but differ in their other substituents.
Hex-1-ynyl derivatives: These compounds share the hex-1-ynyl group but differ in their other substituents.
Xenon compounds: These compounds contain xenon but differ in their other functional groups. The uniqueness of this compound lies in its combination of these three components, which imparts unique chemical and physical properties
Properties
CAS No. |
676228-05-0 |
|---|---|
Molecular Formula |
C7H9F3O2SXe |
Molecular Weight |
345.50 g/mol |
IUPAC Name |
hex-1-ynyl(trifluoromethylsulfonyl)xenon |
InChI |
InChI=1S/C7H9F3O2SXe/c1-2-3-4-5-6-14-13(11,12)7(8,9)10/h2-4H2,1H3 |
InChI Key |
RMIAZPKLKWLBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Xe]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
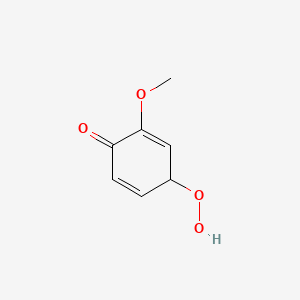
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
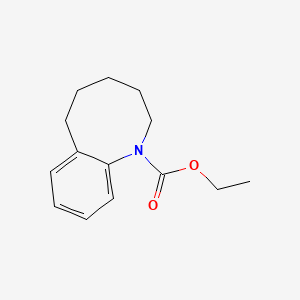
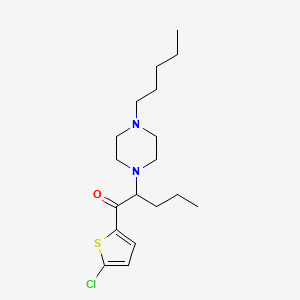
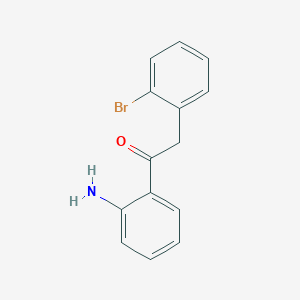

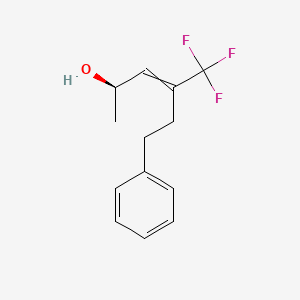
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
